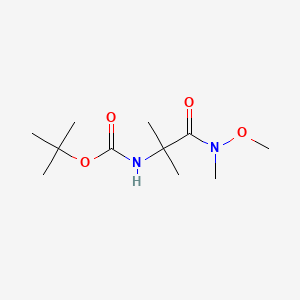










|
REACTION_CXSMILES
|
[NH:1]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[C:2]([C:5]([OH:7])=O)([CH3:4])[CH3:3].[CH3:15][NH:16][O:17][CH3:18].Cl.CCN(C(C)C)C(C)C.C1CCC(N=C=NC2CCCCC2)CC1>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:11]([O:10][C:8](=[O:9])[NH:1][C:2]([C:5](=[O:7])[N:16]([O:17][CH3:18])[CH3:15])([CH3:3])[CH3:4])([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C(C)(C)C(=O)O)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
2.88 g
|
|
Type
|
reactant
|
|
Smiles
|
CNOC.Cl
|
|
Name
|
|
|
Quantity
|
5.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
3.61 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
6.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 5 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated N,N′-dicyclohexylurea
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate (200 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with 10% aqueous citric acid (3×200 mL), 10% aqueous NaHCO3 (3×200 mL) and saturated aqueous sodium chloride (3×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
yielded the crude product which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (hexane/ethyl acetate 60:40)
|


Reaction Time |
5 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC(C)(C)C(N(C)OC)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.85 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |